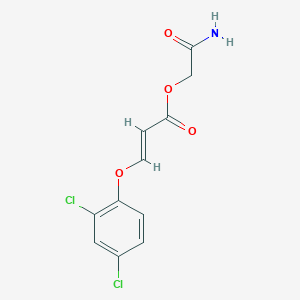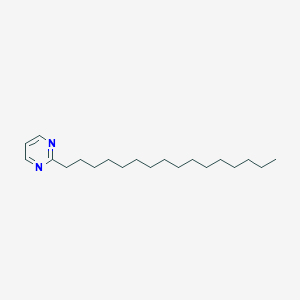methanone CAS No. 59746-95-1](/img/structure/B14594858.png)
[5-(Butan-2-yl)-2-hydroxyphenyl](2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butan-2-yl)-2-hydroxyphenylmethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a hydroxyl group and a chlorophenyl group attached to a phenyl ring, along with a butan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-2-hydroxyphenylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 5-(butan-2-yl)-2-hydroxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-chlorobenzoyl chloride and 5-(butan-2-yl)-2-hydroxybenzaldehyde in the presence of a base such as pyridine or triethylamine. This reaction forms the desired ketone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5-(Butan-2-yl)-2-hydroxyphenylmethanone may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-yl)-2-hydroxyphenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 5-(butan-2-yl)-2-hydroxybenzoic acid.
Reduction: Formation of 5-(butan-2-yl)-2-hydroxyphenylmethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-(Butan-2-yl)-2-hydroxyphenylmethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Butan-2-yl)-2-hydroxyphenylmethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-(Butan-2-yl)-2-hydroxyphenylmethanone: Similar structure with a bromine atom instead of chlorine.
5-(Butan-2-yl)-2-hydroxyphenylmethanone: Similar structure with a fluorine atom instead of chlorine.
5-(Butan-2-yl)-2-hydroxyphenylmethanone: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 5-(Butan-2-yl)-2-hydroxyphenylmethanone imparts unique chemical and physical properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other halogen-substituted derivatives.
Properties
CAS No. |
59746-95-1 |
|---|---|
Molecular Formula |
C17H17ClO2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
(5-butan-2-yl-2-hydroxyphenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C17H17ClO2/c1-3-11(2)12-8-9-16(19)14(10-12)17(20)13-6-4-5-7-15(13)18/h4-11,19H,3H2,1-2H3 |
InChI Key |
ISENFJBSVSWKKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)


![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)






![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
